4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Overview
Description
“4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C10H17NO4 . It is also known as “(S)- (-)-1-tert-Butoxycarbonyl-3-aminopyrrolidine” and "®-1- (tert-Butoxycarbonyl)-3-pyrrolidinecarboxylic acid" . It is an N-substituted pyrrolidine .
Molecular Structure Analysis
The molecular structure of “4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a tert-butoxycarbonyl group and a carboxylic acid group .Chemical Reactions Analysis
N-Boc-pyrrolidine, a related compound, is reported to have a reactivity towards C-H insertion reaction that is 2000 times more than cyclohexane. It also undergoes α-arylation in the presence of a palladium catalyst with high enantioselectivity .Physical And Chemical Properties Analysis
The compound has a molecular weight of 230.261 and a density of 1.2±0.1 g/cm3. It has a boiling point of 365.2±42.0 °C at 760 mmHg. The melting point is not available. The compound has a flash point of 174.7±27.9 °C .Scientific Research Applications
Synthesis of Heterocyclic Derivatives
4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid: is utilized in the synthesis of heterocyclic derivatives that exhibit a wide range of biological activities. The presence of the β-amino acid and heterocyclic core in one compound often plays a vital role in their biological activity, leading to the development of compounds with antiviral, anti-inflammatory, and antibacterial properties .
Peptide Synthesis
This compound serves as a building block in peptide synthesis. It can be incorporated as a nonproteinogenic amino acid residue in peptides or peptide derivatives, paving the way for the creation of new classes of compounds with potential therapeutic applications .
Ionic Liquids for Dipeptide Synthesis
The tert-butyloxycarbonyl-protected form of this amino acid is used to create ionic liquids that are employed in dipeptide synthesis. These ionic liquids facilitate the synthesis process and enhance the yield of dipeptides, demonstrating the compound’s versatility in peptide chemistry .
Pharmaceutical Intermediates
As an intermediate, 4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is involved in the synthesis of various pharmaceutical agents. For instance, it is used in the preparation of SIRT2 inhibitors, melanin-concentrating hormone receptor 1 antagonists, bradykinin hB2 receptor antagonists, and neurokinin-1 receptor ligands .
Conformational Studies in Peptide Foldamers
This compound is also used in conformational studies to understand the effects of electron transfer efficiency in peptide foldamers. Such studies are crucial for designing peptides with desired properties and functions .
Synthesis of Nociceptin Antagonists
The synthesis of nociceptin antagonists, which are compounds that can potentially treat pain, involves the use of 4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid as a key intermediate. This highlights the compound’s significance in the development of new analgesics .
Future Directions
The presence of β-amino acid and heterocyclic core in one compound is very interesting; additionally, it very often plays a vital role in their biological activity. Considering them as this class of compounds may open new routes of their preparation and application as new drug precursors or even drugs .
Mechanism of Action
Target of Action
It is involved in the synthesis of sirt2 inhibitors and melanin-concentrating hormone receptor 1 antagonists .
Mode of Action
It is used as a reactant in the synthesis of various compounds .
Biochemical Pathways
It is used in the synthesis of various compounds, indicating its involvement in multiple biochemical pathways .
Result of Action
It is used in the synthesis of various compounds, indicating its potential to influence molecular and cellular processes .
properties
IUPAC Name |
4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-4-6(8(13)14)7(11)5-12/h6-7H,4-5,11H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQJCAMJAGJCSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333413 | |
Record name | 4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
492461-79-7 | |
Record name | 4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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